molecular formula C23H38N2O2 B195192 Dihydroproscar CAS No. 98319-24-5

Dihydroproscar

Cat. No. B195192
CAS RN: 98319-24-5
M. Wt: 374.6 g/mol
InChI Key: ZOIUUCNFVDJSJK-WSBQPABSSA-N
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Description

Chemical Reactions Analysis

Again, without specific information on “Dihydroproscar”, it’s challenging to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

“Dihydroproscar” has a density of 1.1±0.1 g/cm3, a boiling point of 569.4±49.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 107.3±0.3 cm3 and a polar surface area of 58 Å2 .

Scientific Research Applications

Parkinson's Disease and Calcium Channel Blockers

  • Dihydropyridine calcium channel blockers (DiCCBs), a category which includes Dihydroproscar, have shown promise in reducing the risk of Parkinson's disease. A study conducted in Denmark found a significant association between DiCCB use and a lowered risk of Parkinson's disease, especially in older patients. This effect was also linked to reduced mortality among Parkinson's patients (Pasternak et al., 2012).

Synthesis and Medicinal Importance

  • Dihydropyridine (DHP), which includes Dihydroproscar, is a beneficial scaffold in pharmaceutical research. It has led to several drug molecules and natural products like alkaloids. The synthesis methodologies and significance of DHPs in the synthesis of natural products with medicinal merit are noteworthy (Sharma & Singh, 2017).

Inhibitors for Mitotic Kinesin Eg5

  • Dihydropyridine-based compounds, including Dihydroproscar, are known as the first discovered inhibitors of the human mitotic kinesin Eg5. These compounds are utilized as model compounds for chemical genetics, highlighting their significance in the study of cell division and potential cancer therapies (Prokopcová et al., 2010).

Antimicrobial Resistance in Pneumocystis Carinii

  • A study investigated the role of dihydropteroate synthase gene (DHPS) mutations in the failure of sulpha/sulphone drugs in HIV patients. The mutations were significantly associated with prophylaxis failure in Pneumocystis carinii pneumonia, highlighting the relevance of dihydropyridines in studying drug resistance in microbial infections (Visconti et al., 2001).

Pharmacogenetics and Fluoropyrimidine Dosing

  • Dihydropyrimidine dehydrogenase (DPD) plays a crucial role in the metabolism of chemotherapeutic agents like 5-fluorouracil. Deficiencies in DPD activity, which can be influenced by dihydropyridines, cause severe drug-related toxicities in cancer patients. Understanding this relationship is essential for personalized medicine approaches in chemotherapy (Yen & McLeod, 2007).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "Dihydroproscar" . It’s also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIUUCNFVDJSJK-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432068
Record name Dihydroproscar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroproscar

CAS RN

98319-24-5
Record name Dihydrofinasteride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroproscar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2- oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROFINASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO6UEY0UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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